L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)

Droxidopa API manufacturing phthaloyl deprotection methylamine

L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) (CAS 96561-53-4; molecular formula C₁₇H₁₃NO₇; MW 343.29 g/mol) is a chirally defined, N-phthaloyl-protected amino acid derivative that serves as the penultimate intermediate in the predominant industrial route to droxidopa (L-threo-3,4-dihydroxyphenylserine), an orally active norepinephrine prodrug approved for symptomatic neurogenic orthostatic hypotension. The compound incorporates the correct (2S,3R) absolute configuration of the final API, with the phthaloyl group providing orthogonal amine protection stable to the Lewis-acid-mediated catechol dealkylation step yet cleavable under mild, metal-free, hydrazine-free conditions.

Molecular Formula C17H13NO7
Molecular Weight 343.29 g/mol
Cat. No. B13413732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)
Molecular FormulaC17H13NO7
Molecular Weight343.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(C(C3=CC(=C(C=C3)O)O)O)C(=O)O
InChIInChI=1S/C17H13NO7/c19-11-6-5-8(7-12(11)20)14(21)13(17(24)25)18-15(22)9-3-1-2-4-10(9)16(18)23/h1-7,13-14,19-21H,(H,24,25)/t13-,14+/m0/s1
InChIKeyGOARNQSMYSYKHQ-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Threo-(N-Phthaloyl-3-(3,4-dihydroxyphenyl)serine): The Definitive N-Protected Intermediate for Industrial Droxidopa API Synthesis


L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) (CAS 96561-53-4; molecular formula C₁₇H₁₃NO₇; MW 343.29 g/mol) is a chirally defined, N-phthaloyl-protected amino acid derivative that serves as the penultimate intermediate in the predominant industrial route to droxidopa (L-threo-3,4-dihydroxyphenylserine), an orally active norepinephrine prodrug approved for symptomatic neurogenic orthostatic hypotension . The compound incorporates the correct (2S,3R) absolute configuration of the final API, with the phthaloyl group providing orthogonal amine protection stable to the Lewis-acid-mediated catechol dealkylation step yet cleavable under mild, metal-free, hydrazine-free conditions [1]. Its procurement by fine-chemical and pharmaceutical manufacturers is driven exclusively by downstream deprotection performance metrics—yield, purity, chiral integrity, and residual reagent burden—that directly dictate API cost-of-goods and regulatory compliance [2].

Why N-Protecting Group Selection—Not the Free Amino Acid—Dictates Droxidopa Process Viability and Regulatory Outcome


Droxidopa synthesis cannot succeed by simply procuring the unprotected L-threo-amino acid; the catechol and amine functionalities demand orthogonal protection during the mandatory Lewis-acid (AlCl₃) dealkylation of the methylenedioxy precursor [1]. Among candidate amine protecting groups, N-Boc is categorically unsuitable because it cleaves under the acidic dealkylation conditions [1]. N-acetyl derivatives resist enzymatic resolution by commercially available L-amino acylases, rendering them impractical for enantiopure production [2]. The traditional N-Cbz (carbobenzyloxy) route requires catalytic hydrogenolysis (Pd/C, H₂)—a high-capital, high-hazard unit operation ill-suited for generic API facilities [3]. While the N-phthaloyl group is the only protecting group orthogonal to dealkylation, the choice of its deprotection reagent creates a second, regulatory decisive fork: hydrazine-mediated cleavage introduces a genotoxic impurity (EPA Group B2 probable human carcinogen) limited to ≤0.8 ppm in the final API, a specification that hydrazine-based processes cannot reliably meet [3]. Consequently, the value of L-threo-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine as a procured intermediate is inseparable from the downstream deprotection chemistry it enables—a nuance that generic substitution arguments fail to capture.

Quantitative Head-to-Head Evidence: Why L-Threo-N-Phthaloyl-3-(3,4-dihydroxyphenyl)serine Outperforms Alternative Protected Intermediates on Metrics That Govern Procurement Decisions


Methylamine Deprotection Achieves 99.0% Droxidopa Purity with Net Yield of 91.6%—Eliminating Hydrazine and Hydrogenolysis Entirely

The Dainippon Sumitomo Pharma patent establishes that reacting threo-N-phthaloyl-3-(3,4-dihydroxyphenyl)-L-serine with methylamine (2.5–3.5 molar equivalents) in methanol (1× weight relative to substrate) at 50°C for 6 hours produces droxidopa with 99.0% HPLC purity, 92.5% crude yield, and 91.6% net yield—without requiring hydrazine or catalytic hydrogenolysis [1]. Under these optimized conditions, residual reaction intermediate contamination is only 0.05% [1]. In contrast, the traditional N-phthaloyl/hydrazine route described in US 4,562,263 yields droxidopa contaminated with residual hydrazine, a genotoxic impurity that the FDA limits to ≤0.8 ppm in the final API—a specification the hydrazine process cannot reliably satisfy [2].

Droxidopa API manufacturing phthaloyl deprotection methylamine hydrazine-free synthesis industrial process chemistry

Hydroxylamine-Mediated Deprotection Delivers >90–99% Efficiency with 100% Chiral Purity in Droxidopa, Confirming Phthaloyl as the Only Protecting Group Compatible with Hydrazine-Free, Non-Hydrogenolytic Cleavage

The Chelsea Therapeutics patent demonstrates that hydroxylamine removes the N-phthaloyl protecting group from N-phthaloyl-3-(3,4-dihydroxyphenyl)serine with greater than 90% efficiency, preferably >95%, and more preferably >99%—in certain embodiments reaching >99.9% to 100%—while preserving optical purity of the L-threo isomer at >98% and in preferred cases >99% including 100% [1]. The Divi's Laboratories patent provides a validated worked example: hydroxylamine hydrochloride (1.17 g, 0.016 mol) deprotection of L-threo-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine (3.7 g, 0.01 mol) in methanol/water at reflux for 12 hours yielded droxidopa with 99.8% chemical purity (HPLC) and 100% chiral purity at 60% isolated yield [2]. By comparison, the same patent's N-Cbz/hydrogenolysis route produced droxidopa at 56% isolated yield, 99.8% chemical purity, and 99.9% chiral purity [3]. Critically, numerous alternative reagents commonly used for phthaloyl deprotection—including those screened in Table 1 of the Chelsea patent—were unsuccessful in this specific substrate context [1].

hydroxylamine deprotection phthaloyl group removal chiral purity droxidopa hydrazine-free pharmaceutical synthesis

Solvent Volume Minimization to 0.75–1.5× Substrate Weight: Process Mass Intensity Advantage Over Conventional Deprotection Protocols

The Dainippon Sumitomo patent systematically mapped the effect of solvent loading on deprotection outcome. At 0.5× methanol (by weight relative to substrate), viscosity impaired stirring and precipitated N¹,N²-dimethylphthaldiamide contaminated the product (purity 91.1%) [1]. At 3× methanol, residual reaction intermediate rose to 2.16% [1]. The optimal window of 0.75–1.5× methanol delivered droxidopa purity of 96.8–97.1% with net yields of 94.3–94.4% and intermediate carryover of only 0.83–1.15% [1]. This solvent-to-substrate ratio (1:1 w/w) represents a process mass intensity far lower than typical pharmaceutical deprotection steps, which frequently employ 5–20 volumes of solvent. By contrast, the traditional hydrazine deprotection is conducted in refluxing ethanol at substantially higher dilution [2], and the Cbz/hydrogenolysis route requires solvent volumes suitable for gas-liquid mass transfer in hydrogenation vessels.

process mass intensity solvent minimization green chemistry phthaloyl deprotection industrial scale-up

Orthogonal Stability Under AlCl₃ Dealkylation: N-Phthaloyl Survives Where N-Boc Fails, Enabling a Unified Protection Strategy

The Divi's Laboratories patent explicitly identifies a critical process constraint: 'Boc group is not useful as protecting group as it gets cleaved during the dealkylation stage'—the Lewis-acid (AlCl₃) treatment required to convert the methylenedioxy precursor to the catechol [1]. Both N-phthaloyl and N-Cbz protected intermediates 'underwent dealkylation smoothly' [1]. However, of these two viable options, only N-phthaloyl enables subsequent deprotection without hydrogenolysis or hydrazine, as established by the methylamine (US 2012/0095256) and hydroxylamine (US 2013/0253061) methods. The N-acetyl alternative, while stable to dealkylation, cannot be enzymatically resolved by L-amino acylase from Aspergillus sp. to yield the required L-threo enantiomer—a finding confirmed by Umezawa et al. (US 4,699,879) and Fan et al. (Eur. J. Org. Chem. 2014, 5591–5597) [2].

orthogonal protection Lewis acid stability dealkylation N-Boc lability protecting group strategy

Chiral Integrity Preservation: Deprotection Without Racemization or Epimerization Across Multiple Validated Routes

Maintaining the (2S,3R)-L-threo absolute configuration through deprotection is non-negotiable for droxidopa API, as the D-threo and erythro diastereomers are pharmacologically inactive or undesired. Across three independent deprotection methods applied to L-threo-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine, chiral integrity is quantitatively preserved: hydroxylamine deprotection yields droxidopa with 100% chiral purity (HPLC) and [α]D²⁰ = −40.1° (c=1, 1M HCl) [1]; methylamine deprotection yields 99.0% purity with no detectable epimerization reported [2]; the hydroxylamine method described in the Chelsea patent achieves optical purity >99% including 100% for the L-threo isomer [3]. These values match the pharmacopoeial specification for droxidopa optical rotation ([α]D²⁰ = −39.5° to −42.5°, c=1 in 1M HCl). The N-phthaloyl group's resistance to racemization during protection and deprotection stems from its non-acidic removal conditions and the steric protection afforded by the rigid phthalimide ring system, in contrast to base-labile protecting groups that risk α-proton abstraction.

chiral purity optical rotation enantiomeric excess stereochemical integrity L-threo configuration

Residual Hydrazine Elimination: Process-Derived Genotoxic Impurity Control That Begins with Intermediate Selection

The FDA-established maximum daily intake for hydrazine is 1.5 μg/day, translating to ≤0.8 ppm in droxidopa at the maximum daily dose of 1.8 g [1]. The Chelsea Therapeutics patent explicitly states that the hydrazine-based phthaloyl deprotection method of US 4,562,263 'suffers from the inability to remove 100% of the hydrazine from the final product' [1]. By contrast, L-threo-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine can be deprotected via methylamine (Dainippon Sumitomo) or hydroxylamine (Chelsea) to yield droxidopa 'free of residual hydrazine,' with the hydroxylamine-process product containing less than 0.05% wt, preferably less than 0.01% wt, and most preferably 0.0% wt residual hydrazine [1][2]. The Divi's patent confirms that both hydrazine hydrate and hydroxylamine are effective for phthaloyl removal, but only hydroxylamine eliminates the genotoxic impurity concern entirely [3]. This is not a minor specification difference: a hydrazine-contaminated batch at >0.8 ppm constitutes a regulatory filing deficiency under ICH M7 and may trigger batch rejection upon FDA inspection.

genotoxic impurity hydrazine-free ICH M7 droxidopa regulatory CMC

Procurement-Driven Application Scenarios for L-Threo-(N-Phthaloyl-3-(3,4-dihydroxyphenyl)serine) Based on Quantified Performance Evidence


Commercial-Scale Droxidopa API Manufacturing Using the Methylamine Deprotection Route

For generic API manufacturers scaling droxidopa production to multi-kilogram or ton quantities, the Dainippon Sumitomo methylamine process leveraging L-threo-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine delivers 99.0% purity and 91.6% net yield at 50°C with solvent loading of only 1× substrate weight [1]. The exceptionally low solvent-to-substrate ratio (0.75–1.5× wt methanol) maximizes reactor throughput and minimizes solvent recovery costs—a decisive economic advantage at commercial scale where process mass intensity directly governs cost-of-goods. This scenario applies specifically to manufacturers who have validated the absence of hydrazine in their facility and require a process free of both hydrogenolysis equipment and genotoxic amine reagents.

Hydrazine-Free Droxidopa Production for ANDA Filings Requiring ICH M7 Genotoxic Impurity Compliance

Pharmaceutical companies pursuing ANDA approvals for droxidopa face a well-characterized regulatory hurdle: the FDA's limit of 0.8 ppm hydrazine (1.5 μg/day at 1.8 g daily dose) [1]. The hydroxylamine deprotection route applied to phthaloyl-protected intermediate produces droxidopa that is 'free of residual hydrazine' with less than 0.01% wt residual hydroxylamine—a specification that eliminates the genotoxic impurity concern at the root rather than relying on downstream purification [1]. The Divi's patent confirms this route delivers droxidopa with 99.8% chemical purity and 100% chiral purity at 60% yield [2]. This scenario is optimal for ANDA sponsors who must demonstrate to regulators that their synthetic route is free of Class 2 genotoxic impurities by design, not merely by analytical侥幸.

Chiral Purity-Critical Droxidopa Production Where Pharmacopoeial Optical Rotation Specifications Must Be Met Without Reprocessing

The pharmacopoeial specification for droxidopa optical rotation ([α]D²⁰ = −39.5° to −42.5°, c=1 in 1M HCl) demands near-perfect stereochemical fidelity through the final synthetic step. The N-phthaloyl intermediate, when deprotected via hydroxylamine, yields droxidopa with [α]D²⁰ = −40.1° and 100% chiral purity [1]. The methylamine route likewise shows no detectable epimerization [2]. For manufacturers who have experienced batch failures due to chiral purity drift during Cbz hydrogenolysis (which can generate trace D-threo or erythro isomers via Pd-mediated epimerization side reactions), the phthaloyl intermediate's non-hydrogenolytic deprotection provides a fundamentally more robust stereochemical control strategy. This is particularly relevant for production at elevated temperatures or extended reaction times where base-catalyzed racemization of unprotected amino acids is a known risk.

Cost-Optimized Generic Droxidopa Development Leveraging Unified Protection Strategy from Dealkylation Through Final Deprotection

The Divi's patent establishes that N-phthaloyl is one of only two protecting groups (alongside N-Cbz) that survives AlCl₃/mercaptan dealkylation [1]. However, unlike N-Cbz—which commits the manufacturer to a hydrogenolysis facility, pyrophoric Pd/C handling, and compressed H₂ infrastructure—N-phthaloyl enables two alternative, hydrazine-free deprotection chemistries (methylamine and hydroxylamine) that use standard reactor equipment [2][3]. This versatility allows a single procured intermediate to serve multiple manufacturing sites with different equipment capabilities, or to enable a dual-sourcing strategy for the final deprotection step. For CDMOs and generic drug developers seeking maximum process flexibility and minimum capital expenditure, this unified protection strategy eliminates the trade-off between process robustness and equipment simplicity that has historically constrained droxidopa manufacturing route selection.

Quote Request

Request a Quote for L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.